![molecular formula C14H16N2O3 B2623784 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile CAS No. 2034406-61-4](/img/structure/B2623784.png)
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile
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Overview
Description
“1,4-Dioxaspiro[4.5]decane” is a chemical compound with the formula C8H14O2 . It is also known by other names such as Cyclohexanone ethylene acetal, Cyclohexanone ethylene ketal, and Spiro[cyclohexane-1,2’-[1,3]dioxolane] .
Synthesis Analysis
While specific synthesis methods for “2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile” are not available, “1,4-Dioxaspiro[4.5]decan-8-ol” can be used to synthesize pharmaceutical compounds such as diuretics .Molecular Structure Analysis
The molecular structure of “1,4-Dioxaspiro[4.5]decane” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“1,4-Dioxaspiro[4.5]decane” has a molecular weight of 142.1956 . More detailed physical and chemical properties are not available.Scientific Research Applications
- Diuretics : 1,4-Dioxaspiro[4.5]decan-8-ol, a derivative of this compound, can be used to synthesize pharmaceutical compounds, including diuretics . Diuretics play a crucial role in managing conditions such as hypertension and edema.
- L-callipeltose Synthesis : 1,4-Dioxaspiro[4.5]decan-2-one (a related compound) has been employed in the synthesis of L-callipeltose, which is the deoxyamino sugar found in L-callipeltoside A . L-callipeltoside A is a natural product with potential biological activities.
- Researchers use 1,4-dioxaspiro[4.5]decan-8-one as a biochemical reagent and organic compound in life science-related studies . Its unique structure may contribute to investigations in various biological contexts.
- Melting Point : The compound exhibits a melting point range of 70°C to 74°C .
- Appearance : It appears as white to beige crystalline powder or crystals .
- Infrared Spectrum : Conforms to specific spectral patterns .
- Gas Chromatography (GC) : Purity of ≥97.5% .
- This compound was originally part of the Acros Organics product portfolio and is now under the Thermo Scientific Chemicals brand. Some documentation and label information may still refer to the legacy brand .
- As an RUO product, it is intended solely for scientific research or drug application purposes. It is not provided for personal use .
Pharmaceutical Synthesis
Chemical Biology and Organic Synthesis
Life Sciences Research
Chemical Characterization
Legacy Brand Transition
Research Use Only (RUO)
Safety and Hazards
properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-10-11-3-6-16-13(9-11)19-12-1-4-14(5-2-12)17-7-8-18-14/h3,6,9,12H,1-2,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAHSEVKXVDNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC3=NC=CC(=C3)C#N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile |
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